Cas no 736936-34-8 (4'-Cyano-[1,1'-biphenyl]-4-yl 2-(methylthio)nicotinate)
![4'-Cyano-[1,1'-biphenyl]-4-yl 2-(methylthio)nicotinate structure](https://ja.kuujia.com/scimg/cas/736936-34-8x500.png)
4'-Cyano-[1,1'-biphenyl]-4-yl 2-(methylthio)nicotinate 化学的及び物理的性質
名前と識別子
-
- 4'-Cyano-[1,1'-biphenyl]-4-yl 2-(methylthio)nicotinate
- AKOS034135586
- Z30517475
- starbld0001857
- 4'-cyano-[1,1'-biphenyl]-4-yl 2-(methylsulfanyl)pyridine-3-carboxylate
- EN300-26591621
- 736936-34-8
-
- インチ: 1S/C20H14N2O2S/c1-25-19-18(3-2-12-22-19)20(23)24-17-10-8-16(9-11-17)15-6-4-14(13-21)5-7-15/h2-12H,1H3
- InChIKey: DMVSAJOACSJCCG-UHFFFAOYSA-N
- ほほえんだ: S(C)C1C(=CC=CN=1)C(=O)OC1C=CC(=CC=1)C1C=CC(C#N)=CC=1
計算された属性
- せいみつぶんしりょう: 346.07759887g/mol
- どういたいしつりょう: 346.07759887g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 487
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 88.3Ų
4'-Cyano-[1,1'-biphenyl]-4-yl 2-(methylthio)nicotinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26591621-0.05g |
4'-cyano-[1,1'-biphenyl]-4-yl 2-(methylsulfanyl)pyridine-3-carboxylate |
736936-34-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
4'-Cyano-[1,1'-biphenyl]-4-yl 2-(methylthio)nicotinate 関連文献
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
4'-Cyano-[1,1'-biphenyl]-4-yl 2-(methylthio)nicotinateに関する追加情報
Recent Advances in the Study of 4'-Cyano-[1,1'-biphenyl]-4-yl 2-(methylthio)nicotinate (CAS: 736936-34-8)
The compound 4'-Cyano-[1,1'-biphenyl]-4-yl 2-(methylthio)nicotinate (CAS: 736936-34-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique biphenyl and nicotinate scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of enzyme activity and receptor binding. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its mechanism of action and therapeutic efficacy.
One of the key areas of investigation has been the compound's role as a potent inhibitor of specific kinases and other enzymatic targets. Researchers have employed advanced computational modeling and high-throughput screening techniques to elucidate its binding affinity and selectivity. Preliminary results indicate that 4'-Cyano-[1,1'-biphenyl]-4-yl 2-(methylthio)nicotinate exhibits a high degree of specificity for certain kinase isoforms, making it a valuable candidate for targeted therapy in diseases such as cancer and inflammatory disorders.
In addition to its enzymatic inhibition properties, recent studies have explored the compound's pharmacokinetic and pharmacodynamic profiles. Investigations into its absorption, distribution, metabolism, and excretion (ADME) have revealed favorable bioavailability and stability, which are critical for its development as a therapeutic agent. Furthermore, in vivo studies have demonstrated its efficacy in animal models, with minimal off-target effects and toxicity, underscoring its potential for clinical translation.
The synthesis of 4'-Cyano-[1,1'-biphenyl]-4-yl 2-(methylthio)nicotinate has also been a focal point of recent research. Novel synthetic routes have been developed to improve yield and purity, while reducing the complexity and cost of production. These advancements are expected to facilitate large-scale manufacturing and further preclinical evaluation. Additionally, structural analogs of the compound have been synthesized to explore structure-activity relationships (SAR), providing insights into the molecular determinants of its biological activity.
Looking ahead, the compound's potential applications extend beyond its current therapeutic targets. Researchers are investigating its utility in combination therapies, where it may synergize with other drugs to enhance efficacy or overcome resistance. Moreover, its unique chemical structure makes it a promising scaffold for the development of new chemical entities with diverse biological activities. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 4'-Cyano-[1,1'-biphenyl]-4-yl 2-(methylthio)nicotinate (CAS: 736936-34-8) represents a compelling area of research in chemical biology and drug discovery. Its multifaceted biological properties, coupled with recent advancements in synthesis and characterization, position it as a promising candidate for further development. Continued research efforts will be essential to fully unlock its therapeutic potential and address the unmet medical needs in various disease areas.
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